molecular formula C6H13NSi B1339512 3-(Trimethylsilyl)prop-2-yn-1-amine CAS No. 70052-55-0

3-(Trimethylsilyl)prop-2-yn-1-amine

Cat. No.: B1339512
CAS No.: 70052-55-0
M. Wt: 127.26 g/mol
InChI Key: ZWLNIAFAHZTVBP-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)prop-2-yn-1-amine is an organosilicon compound with the chemical formula C6H13NSi. It is a colorless and transparent liquid with a strong ammonia-like odor. This compound is widely used as a reagent in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilyl)prop-2-yn-1-amine involves several steps. One common method includes the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with the corresponding organylselenolates and sodium selenide generated from diorganyl diselenides or elemental selenium by the action of sodium tetrahydridoborate . Another method involves the reaction of ethynyltrimethylsilane with N-(4-methoxybenzyl)prop-2-en-1-amine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above but optimized for higher yields and purity. The reactions are conducted under controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyl)prop-2-yn-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: It undergoes substitution reactions where the trimethylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

3-(Trimethylsilyl)prop-2-yn-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create various compounds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Trimethylsilyl)prop-2-yn-1-amine exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group enhances the compound’s reactivity and allows it to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its use in synthesis or application .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(Trimethylsilyl)prop-2-yn-1-amine include:

    3-(Trimethylsilyl)prop-2-yn-1-ol: Another organosilicon compound with similar reactivity.

    1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol: A related compound with a cyclopropyl group.

Uniqueness

This compound is unique due to its specific structure, which includes both an amine and a trimethylsilyl group. This combination provides distinct reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

3-trimethylsilylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NSi/c1-8(2,3)6-4-5-7/h5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLNIAFAHZTVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40580977
Record name 3-(Trimethylsilyl)prop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70052-55-0
Record name 3-(Trimethylsilyl)prop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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